molecular formula C₃₈H₆₃N₁₁O₁₈S₂ B612639 132326-73-9 CAS No. 132326-73-9

132326-73-9

Katalognummer: B612639
CAS-Nummer: 132326-73-9
Molekulargewicht: 1026.10
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the Chemical Abstracts Service number 132326-73-9 is known as Influenza A NP (366-374) Strain A/PR/8/35. It is an H2-Db-restricted epitope derived from the nucleoprotein of the Influenza A/PR/8/35 strain. This compound is primarily used in research settings, particularly in studies related to influenza virus infections .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Influenza A NP (366-374) Strain A/PR/8/35 involves peptide synthesis techniques. The sequence of amino acids in this peptide is alanine-serine-asparagine-glutamic acid-asparagine-methionine-glutamic acid-threonine-methionine. The synthesis typically involves the stepwise addition of protected amino acids to a growing peptide chain, followed by deprotection and purification steps .

Industrial Production Methods

Industrial production of this peptide is achieved through solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides by anchoring the initial amino acid to a solid resin and sequentially adding protected amino acids. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Analyse Chemischer Reaktionen

Types of Reactions

Influenza A NP (366-374) Strain A/PR/8/35 primarily undergoes peptide bond formation and cleavage reactions. These reactions are essential for its synthesis and subsequent modifications.

Common Reagents and Conditions

    Peptide Bond Formation: This reaction typically involves the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in the presence of a base like N-methylmorpholine (NMM).

    Cleavage from Resin: The peptide is cleaved from the solid support using a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).

Major Products

The major product of these reactions is the desired peptide sequence, Influenza A NP (366-374) Strain A/PR/8/35, which can be further purified and characterized .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this peptide is used as a model compound for studying peptide synthesis and modifications. It serves as a reference for optimizing synthetic routes and reaction conditions.

Biology

In biological research, Influenza A NP (366-374) Strain A/PR/8/35 is used to study the immune response to influenza virus infections. It is particularly valuable in understanding how the immune system recognizes and responds to viral epitopes .

Medicine

In medical research, this peptide is used to develop diagnostic tools and vaccines for influenza. It helps in identifying potential targets for antiviral therapies and understanding the mechanisms of viral infection and immunity .

Industry

In the pharmaceutical industry, Influenza A NP (366-374) Strain A/PR/8/35 is used in the development of peptide-based therapeutics and vaccines. It is also employed in quality control processes to ensure the consistency and efficacy of peptide products .

Wirkmechanismus

The mechanism of action of Influenza A NP (366-374) Strain A/PR/8/35 involves its recognition by the immune system. As an epitope, it binds to major histocompatibility complex (MHC) molecules on the surface of antigen-presenting cells. This interaction triggers the activation of T cells, which then mount an immune response against the influenza virus .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Influenza A NP (366-374) Strain A/PR/8/35: This compound is unique due to its specific amino acid sequence and its role as an H2-Db-restricted epitope.

    Other Influenza Epitopes: Similar compounds include other epitopes derived from different strains of the influenza virus, such as Influenza B NP (366-374) and Influenza C NP (366-374).

Uniqueness

Influenza A NP (366-374) Strain A/PR/8/35 is unique in its ability to specifically bind to H2-Db molecules and elicit a targeted immune response. This specificity makes it a valuable tool in immunological research and vaccine development .

Eigenschaften

CAS-Nummer

132326-73-9

Molekularformel

C₃₈H₆₃N₁₁O₁₈S₂

Molekulargewicht

1026.10

Sequenz

One Letter Code: ASNENMETM

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.